ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate
Description
Ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate is a synthetic organic compound characterized by a benzofuran core substituted with a 4-isopropylbenzylidene group at the 2-position and an ethyl propanoate ester at the 6-position. This compound belongs to the aryloxyphenoxypropanoate class, which is historically associated with pesticidal applications, particularly as herbicides targeting acetyl-CoA carboxylase (ACCase) in grasses .
Key structural features include:
- Benzofuran backbone: A 2,3-dihydro-1-benzofuran system with a ketone at the 3-position.
- 4-Isopropylbenzylidene substituent: A bulky, lipophilic group that may enhance membrane permeability and target binding.
- Ethyl propanoate ester: Likely influences metabolic stability and bioavailability compared to methyl esters or carboxylic acid derivatives.
Properties
Molecular Formula |
C23H24O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate |
InChI |
InChI=1S/C23H24O5/c1-5-26-23(25)15(4)27-18-10-11-19-20(13-18)28-21(22(19)24)12-16-6-8-17(9-7-16)14(2)3/h6-15H,5H2,1-4H3/b21-12- |
InChI Key |
DMWWEKPFPYFCHR-MTJSOVHGSA-N |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/O2 |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)C)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate typically involves multiple steps. One common method includes the condensation of 4-(propan-2-yl)benzaldehyde with 2,3-dihydro-1-benzofuran-6-ol under acidic conditions to form the intermediate compound. This intermediate is then esterified with ethyl 2-bromoacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
The benzylidene substituent significantly impacts physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
*Calculated based on structural formula.
Key Observations :
- The 4-isopropyl group in the target compound introduces steric bulk and lipophilicity, which may improve membrane penetration compared to smaller substituents like methylfuryl or halogenated groups .
- Ester vs. acid : The ethyl ester in the target compound likely acts as a prodrug, requiring enzymatic hydrolysis to the active acid form, whereas the carboxylic acid analog () may have faster action but shorter half-life .
Ester Group Variations
The choice of ester (ethyl vs. methyl) influences pharmacokinetics and environmental persistence:
Table 2: Ester Group Comparison
Key Observations :
- Ethyl esters generally exhibit greater lipophilicity (higher logP) than methyl esters, favoring cuticular penetration in plants and slower degradation .
- Methyl esters may hydrolyze more rapidly to active acids, making them suitable for quick-action formulations but less persistent in the environment .
Table 3: Pesticidal Analogs and Substituent Roles
Key Observations :
- Heterocyclic substituents (e.g., quinoxalinyl, pyridinyl) in pesticidal analogs enhance target specificity and resistance management .
Biological Activity
Ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, potential therapeutic applications, and the mechanisms underlying its biological effects.
Chemical Structure and Properties
The compound features a unique structure comprising an ethyl ester functional group and a benzofuran moiety, which is known for its diverse biological activities. The presence of the propan-2-yl substituent and the benzylidene group enhances its chemical reactivity and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The compound's structure suggests it may interact with various cellular targets involved in cancer proliferation and survival.
- Case Study : In a study evaluating similar compounds, derivatives of benzofuran exhibited cytotoxic effects against several cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values ranging from 7.52 μM to over 25 μM against colorectal adenocarcinoma cells (HCT116) and breast cancer cells (MCF7) .
Antimicrobial Properties
Compounds containing benzofuran and thiazole rings have been documented for their antimicrobial properties. This compound may exhibit similar activity due to its structural components.
| Activity | Target Organisms | IC50 Values |
|---|---|---|
| Antibacterial | Gram-positive bacteria | < 10 μM |
| Antifungal | Candida spp. | < 15 μM |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.
- Disruption of Microtubule Dynamics : Similar compounds have been shown to stabilize microtubules, leading to disrupted mitotic processes in cancer cells .
- Antioxidant Activity : The presence of phenolic structures may contribute to free radical scavenging, providing a protective effect against oxidative stress in cells.
Research Findings
A comparative analysis of structurally similar compounds reveals that modifications in the benzofuran moiety significantly influence biological activity. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Benzofuran with hydroxyl group | Strong anticancer activity (IC50 < 5 μM) |
| Compound B | Benzofuran with methoxy group | Moderate antimicrobial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
